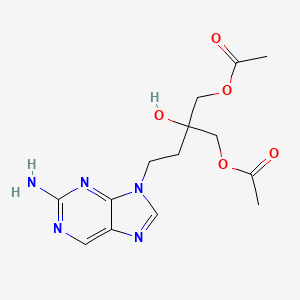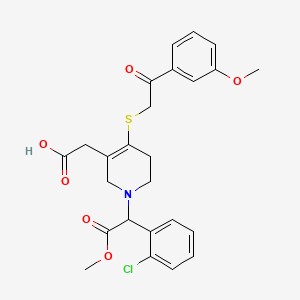![molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS No. 62247-48-7](/img/structure/B601416.png)
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Overview
Description
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a chemical compound with the molecular formula C13H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and benzaldehyde, an aromatic aldehyde. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde typically involves the reaction of 4-piperidone with paraformaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[4-(Carboxymethyl)piperidin-1-yl]benzaldehyde.
Reduction: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The hydroxymethyl and aldehyde groups play crucial roles in its binding affinity and reactivity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxymethyl)piperidin-1-yl]benzaldehyde
- 4-[4-(Ethoxymethyl)piperidin-1-yl]benzaldehyde
- 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol
Uniqueness
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both the hydroxymethyl and aldehyde groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
62247-48-7 |
|---|---|
Molecular Formula |
C22H28Cl2N8O2 |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
1-[N'-[6-[[amino-[(4-chlorophenyl)carbamoylamino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H28Cl2N8O2/c23-15-5-9-17(10-6-15)29-21(33)31-19(25)27-13-3-1-2-4-14-28-20(26)32-22(34)30-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H4,25,27,29,31,33)(H4,26,28,30,32,34) |
InChI Key |
BAYQPBKSOMKZEG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)Cl |
Appearance |
Off-White to Pale Beige Solid |
melting_point |
116-118°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N1,N14-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamide; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)








![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

